3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde
Description
3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a 1,3-dioxoisoindolin-2-ylmethyl group and at the 4-position with a carbaldehyde functional group. This structure combines the electron-withdrawing properties of the isoindole dione moiety with the reactivity of the aldehyde group, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₄H₁₀N₃O₃, with a molecular weight of 283.25 g/mol (calculated).
Properties
IUPAC Name |
5-[(1,3-dioxoisoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-7-8-5-14-15-11(8)6-16-12(18)9-3-1-2-4-10(9)13(16)19/h1-5,7H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEFSPKGGSDDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=NN3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method involves the condensation of a pyrazole derivative with an isoindoline derivative under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carboxylic acid.
Reduction: 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a broader class of pyrazole-4-carbaldehyde derivatives, which are frequently modified at the 1- and 3-positions to enhance biological activity or physicochemical properties. Key structural analogs include:
Key Observations :
- Lipophilicity : Ethyl- and methyl-substituted analogs exhibit higher logP values (e.g., XLogP3 = 0.5 for the ethyl derivative ) compared to the unsubstituted parent compound, suggesting enhanced membrane permeability.
- Reactivity : The carbaldehyde group at the 4-position enables Schiff base formation or further functionalization, as seen in triazole-pyrazole hybrids .
Insights :
- The isoindole dione moiety in the target compound may confer enhanced antioxidant activity due to its electron-deficient aromatic system, as observed in related carbonitrile derivatives .
- Substitution at the 1-position (e.g., ethyl, methyl) may reduce cytotoxicity compared to phenyl-substituted analogs, which show higher MIC values .
Comparative Efficiency :
Biological Activity
3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | C13H10N2O3 |
| Molecular Weight | 246.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2044773-94-4 |
Biological Activities
The biological activities of pyrazole derivatives, including this compound, have been extensively studied. The following sections summarize key findings related to its pharmacological effects.
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit anticancer properties. For instance, studies have shown that modifications to the pyrazole structure can enhance its ability to inhibit tumor growth. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .
Anti-inflammatory Effects
Pyrazole compounds are known for their anti-inflammatory properties. Compounds similar to this compound have been reported to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. For example, a study found that a related pyrazole derivative exhibited up to 85% inhibition of TNF-alpha at specific concentrations .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. Compounds with similar structures were tested against various bacterial strains, showing promising results. For example, derivatives demonstrated significant activity against E. coli and S. aureus, indicating that structural modifications can lead to enhanced antibacterial properties .
The mechanisms underlying the biological activities of this compound involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways associated with inflammation and cell growth.
- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
Case Studies
Several studies illustrate the biological activity of pyrazole derivatives:
- Study on Anti-inflammatory Activity : A series of novel pyrazole compounds were synthesized and tested for their anti-inflammatory effects using carrageenan-induced edema models in mice. The results indicated significant reduction in inflammation comparable to standard anti-inflammatory drugs .
- Anticancer Screening : In a study evaluating the anticancer potential of various pyrazole derivatives, one compound showed remarkable efficacy against breast cancer cell lines with IC50 values significantly lower than those of established chemotherapeutics .
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde?
- The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting phthalimide derivatives with pyrazole-4-carbaldehyde precursors. For example, intermediates like (1,3-dioxo-isoindol-2-yl)methyl esters are prepared by reacting substituted benzoic acids with phthalimide derivatives in the presence of DMF and anhydrous K₂CO₃ . Yield optimization (70–85%) is achieved by adjusting reaction time (2–4 hours) and solvent systems (e.g., acetone, methanol, or ethanol) .
Q. How is the compound characterized structurally?
- FTIR : Confirms functional groups (C=O stretch at 1700–1750 cm⁻¹ for isoindole-dione; aldehyde C=O at ~1680 cm⁻¹) .
- NMR : ¹H-NMR shows aromatic protons (δ 7.6–8.2 ppm), aldehyde proton (δ 9.8–10.2 ppm), and CH₂ linker (δ 4.5–5.0 ppm). ¹³C-NMR identifies carbonyl carbons (δ 165–170 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and confirming stereochemistry .
Q. What solvents and conditions are optimal for recrystallization?
- Ethanol, methanol, or acetone mixtures are preferred. For example, (1,3-dioxo-isoindol-2-yl)methyl benzoates are recrystallized from ethanol or methanol, yielding crystals with melting points of 130–163°C .
Advanced Research Questions
Q. How can conflicting spectroscopic data between synthesized derivatives be resolved?
- Discrepancies in NMR or FTIR signals (e.g., aldehyde proton shifts due to solvent polarity or substituent effects) are addressed by:
- Control experiments : Repeating syntheses under standardized conditions (e.g., fixed solvent, temperature).
- Computational validation : Comparing experimental data with DFT-calculated spectra .
- X-ray validation : Resolving ambiguities via single-crystal diffraction .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?
- The aldehyde group acts as an electrophilic site, while the isoindole-dione moiety stabilizes transition states via resonance. For example, in reactions with amines, the aldehyde forms Schiff bases, confirmed by ¹H-NMR loss of the δ 9.8–10.2 ppm signal . Substitution at the CH₂ linker is sterically hindered, requiring catalysts like K₂CO₃ .
Q. How does the compound perform in antioxidant assays, and how are results interpreted?
- DPPH assay : IC₅₀ values (50% radical scavenging concentration) are compared to standards like BHT. Derivatives with electron-donating groups (e.g., methoxy) show enhanced activity (IC₅₀ = 25–40 μM) due to improved radical stabilization .
- FRAP assay : Reductive capacity correlates with Fe³⁺→Fe²⁺ conversion, measured via absorbance at 593 nm. Substituents altering redox potential (e.g., nitro groups) reduce activity .
Q. What strategies optimize crystal structure refinement using SHELX software?
- Data quality : High-resolution (<1.0 Å) datasets minimize R-factor discrepancies.
- Twinned data : SHELXL’s TWIN command resolves overlapping reflections in non-merohedral twinning .
- Hydrogen placement : DFT-calculated positions refine H-atom coordinates when experimental data is ambiguous .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
